molecular formula C9H6N2O5 B6146862 8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 500028-91-1

8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B6146862
CAS No.: 500028-91-1
M. Wt: 222.2
InChI Key:
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Description

8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring, and functional groups such as a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the nitration of 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione using nitric acid under controlled conditions to introduce the nitro group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, appropriate solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 8-methyl-6-amino-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 8-carboxy-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.

Scientific Research Applications

8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The benzoxazine ring structure may also interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure but with a chlorine atom instead of a nitro group.

    8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-nitro-2H-1,4-benzoxazin-3(4H)-one: Similar nitro group but different ring structure

Uniqueness

8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of both a nitro group and a methyl group on the benzoxazine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

500028-91-1

Molecular Formula

C9H6N2O5

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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